molecular formula C19H16N4O5S2 B2961392 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868973-68-6

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2961392
CAS RN: 868973-68-6
M. Wt: 444.48
InChI Key: HDHIHXGKAPLZKB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16N4O5S2 and its molecular weight is 444.48. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide has focused on synthesizing novel derivatives and evaluating their biological activities. For example, novel N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives were synthesized and investigated for anti-inflammatory activity and p38α MAP kinase inhibition. Compounds showing good in vitro activities were further studied for their in vivo anti-inflammatory activity, with one compound emerging as the most active, demonstrating an edema inhibition of 84.43% (Tariq et al., 2018).

Antimicrobial and Antifungal Activities

Another area of research involves the synthesis and antimicrobial evaluation of 1,3,4-triazole derivatives bearing a bioactive benzothiazole nucleus. These compounds were synthesized using ultrasound irradiation, resulting in significant reductions in reaction times and comparably higher yields. The synthesized derivatives were tested for their antimicrobial activity against various bacterial and fungal strains, with most compounds displaying promising antimicrobial activities at a Minimum Inhibition Concentration (MIC) of 4–16 μg/mL (Rezki, 2016).

Antitumor and Anticonvulsant Evaluations

Additionally, new N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized and characterized for their potent antibacterial activity. These novel heterocycles showed broad-spectrum antibacterial activity against tested microorganisms, highlighting their potential as emerging antibacterial agents (Borad et al., 2015).

properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S2/c24-16(9-26-13-4-2-1-3-5-13)21-18-22-23-19(30-18)29-10-17(25)20-12-6-7-14-15(8-12)28-11-27-14/h1-8H,9-11H2,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHIHXGKAPLZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

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